Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-4-10(8-14)13(9-15)5-6-13/h10H,4-7,9H2,1-3H3 |
InChI Key |
KEAZWQKEBHHTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Method from Patent CN111518015A (Related Spirocyclic Esters)
Although this patent primarily describes the preparation of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, it provides insight into spirocyclic ester synthesis via multi-step sequences starting from 1,4-dioxaspiro[4.5]decane-8-one. The process involves:
- Conversion of a spirocyclic ketone to a carbonitrile intermediate via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide.
- Alkylation of the carbonitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) conditions.
- Hydrogenation and cyclization using Raney nickel catalyst.
- Final esterification with tert-butyl dicarbonyl anhydride to yield the tert-butyl ester spirocyclic compound.
Comparative Data Table of Preparation Methods
Analysis and Perspectives
- The patent CN116143695A provides the most directly relevant and modern synthetic approach for spirocyclic tert-butyl esters closely related to this compound, emphasizing operational simplicity and scalability.
- The multi-step method from CN111518015A, while more complex, offers a route to introduce the cyano group via isocyanide chemistry and subsequent transformations.
- Ammonia-mediated modifications illustrate the chemical robustness of the spirocyclic tert-butyl esters and the potential for functional group interconversions.
- The choice of solvents such as dioxane, tetrahydrofuran, or toluene, and the use of inert atmosphere, are consistent across methods to prevent side reactions.
- Yields vary but generally are moderate to high, with purification typically involving chromatography and solvent extractions.
The preparation of this compound involves strategic ring closure of suitably functionalized piperidine derivatives, introduction of the cyano group, and esterification with tert-butyl moieties. The most authoritative and practical methods derive from patented procedures emphasizing:
- Use of commercially available starting materials.
- Mild reaction conditions with inert atmosphere.
- Efficient ring-closing reactions facilitated by halide or silicon-based reagents.
- Post-reaction acid treatments for product isolation.
These methods collectively offer a robust toolkit for synthesizing this compound with potential for scale-up and further functionalization in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The unique spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 5-azaspiro[2.5]octane core is a common motif across analogs, but substituents at the 8-position dictate chemical behavior. Below is a comparative analysis of key derivatives:
Stability and Reactivity Trends
- Electron-Withdrawing Groups (e.g., -CN, =O): The cyano and oxo derivatives exhibit higher electrophilicity at the 8-position, favoring nucleophilic attacks (e.g., Grignard additions to ketones) . The -CN group’s stability under basic conditions makes it suitable for metal-catalyzed cross-couplings .
- Electron-Donating Groups (e.g., -NH₂, -OH): Amino and hydroxy analogs are prone to oxidation or acylation. The Boc-protected amine (e.g., 8-amino derivative) offers stability during synthetic steps, while the free -OH group in the hydroxy variant may require protection in acidic environments .
Physicochemical Properties
- Polarity: The cyano derivative is more polar than its methylamino counterpart but less polar than the hydroxy analog, as indicated by calculated logP values (estimated using fragment-based methods).
- Thermal Stability: Boc-protected spirocyclic compounds generally decompose above 200°C, with stability influenced by substituents. For example, the oxo derivative may undergo retro-aldol reactions under strong acidic/basic conditions .
Biological Activity
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate (CAS: 2121081-15-8) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.32 g/mol
- Purity : 95% .
This compound has been studied for its potential as a dual inhibitor of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. This compound may exhibit antibacterial properties by interfering with these enzymes, thus preventing bacterial proliferation .
Antibacterial Activity
Research indicates that compounds similar to this compound can show significant antibacterial activity against various strains, including multidrug-resistant (MDR) bacteria. For instance, studies have reported minimal inhibitory concentrations (MICs) for related compounds ranging from <0.03125 to 4 µg/mL against Gram-positive and Gram-negative bacteria .
Case Studies
-
Inhibition of Bacterial Topoisomerases :
- A study demonstrated that a related compound exhibited balanced dual enzyme inhibition of DNA gyrase and topoisomerase IV from E. coli, leading to potent antibacterial activity against MDR strains .
- The in vivo efficacy was confirmed in mouse models, showcasing the potential for therapeutic applications.
-
Neuroprotective Effects :
- Electrophilic compounds like tert-butyl hydroquinone (TBHQ), structurally related to this compound, have been shown to activate the Keap1/Nrf2 pathway, leading to neuroprotection through the induction of phase II detoxifying enzymes . This suggests potential neuroprotective applications for related compounds.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. Key steps include:
- Cyano Group Introduction : Nucleophilic substitution or cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide under anhydrous conditions .
- Spirocyclic Framework Construction : Ring-closing strategies (e.g., intramolecular cyclization) with tert-butyl carbamate protection to stabilize the nitrogen atom during synthesis .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., ethyl acetate/hexane mixtures) .
Advanced: How can reaction conditions be optimized to address low yields in spirocyclic ring formation?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity in cyano group installation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
- Temperature Gradients : Stepwise heating (e.g., 0°C to 60°C) to control exothermic reactions and minimize decomposition .
Validation via TLC or in situ IR monitoring ensures real-time adjustment of parameters .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and cyano group placement. Anomalies in chemical shifts (e.g., deshielded protons near the spiro center) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns unique to the cyano-spiro framework .
- IR Spectroscopy : A sharp ~2200 cm peak confirms the C≡N stretch .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay variability or impurity profiles. Mitigation steps:
- Bioactivity Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) .
- Purity Validation : HPLC with UV/ELSD detection to ensure ≥95% purity, as trace impurities (e.g., tert-butyl degradation products) can skew results .
- Mechanistic Studies : Use isotopic labeling (e.g., C-cyano) to track metabolic pathways and confirm target engagement .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : The cyano group acts as a electrophilic "warhead," covalently binding catalytic residues in proteases or kinases .
- Prodrug Development : The tert-butyl ester enhances membrane permeability, enabling intracellular hydrolysis to active carboxylic acids .
- Structural Probes : Spirocyclic rigidity aids in X-ray crystallography studies to resolve enzyme-ligand binding modes .
Advanced: How does the cyano group influence reactivity compared to other substituents (e.g., formyl or oxo)?
Methodological Answer:
The cyano group:
- Enhances Electrophilicity : Participates in nucleophilic additions (e.g., with thiols or amines), unlike the redox-sensitive formyl group .
- Improves Metabolic Stability : Resists oxidation compared to aldehydes, reducing off-target effects in vivo .
- Alters Steric Profiles : The linear C≡N geometry minimizes steric clashes in enzyme active sites, enhancing binding affinity .
Comparative studies using analogs (e.g., tert-butyl 8-oxo derivatives) via kinetic assays quantify these differences .
Basic: How can purification challenges due to the compound’s hydrolytic sensitivity be addressed?
Methodological Answer:
- Low-Temperature Workup : Conduct quenching and extraction at ≤0°C to prevent ester hydrolysis .
- Acid-Free Conditions : Avoid protic acids during workup; use ion-exchange resins for neutralization .
- Stabilized Storage : Lyophilize and store under inert gas (argon) at -20°C with desiccants .
Advanced: What computational methods aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina models binding poses using the spirocyclic scaffold’s conformational rigidity .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein stability over 100-ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide analog design .
Basic: How is the compound’s stability profile assessed under physiological conditions?
Methodological Answer:
- In Vitro Stability Assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, monitoring degradation via LC-MS over 24 hours .
- Plasma Stability Tests : Use human or rodent plasma to quantify esterase-mediated hydrolysis rates .
Advanced: What strategies validate the spirocyclic structure when crystallography data is unavailable?
Methodological Answer:
- NOESY NMR : Detect through-space correlations between protons across the spiro junction to confirm ring fusion .
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by comparing experimental and computed spectra .
- Comparative XRD Analysis : Use structural analogs (e.g., tert-butyl 8-oxo derivatives) to infer bond angles and torsion constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
